
Carmoterol-d3 Hydrochloride
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Overview
Description
Carmoterol-d3 Hydrochloride is a deuterated form of Carmoterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carmoterol due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carmoterol-d3 Hydrochloride involves multiple steps, including the introduction of deuterium atoms into the Carmoterol molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the incorporation of deuterium. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Carmoterol-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
Carmoterol-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving beta-2 adrenergic receptors to understand their role in cellular signaling.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Carmoterol.
Industry: Applied in the development of new therapeutic agents targeting respiratory conditions
Mechanism of Action
Carmoterol-d3 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .
Comparison with Similar Compounds
Similar Compounds
Formoterol: Another long-acting beta-2 agonist used in the treatment of asthma and COPD.
Salmeterol: A long-acting beta-2 agonist with a slower onset of action compared to Carmoterol.
Indacaterol: An ultra-long-acting beta-2 agonist used for COPD management.
Uniqueness
Carmoterol-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to similar compounds, Carmoterol has a rapid onset of action and a longer duration of effect, making it highly effective in managing respiratory conditions .
Properties
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCWERNQGSKYAG-IJVZJPPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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